6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Catalog No.
S15380993
CAS No.
M.F
C12H12FN3O3
M. Wt
265.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-i...

Product Name

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

IUPAC Name

6-fluoro-5-nitro-1-(oxan-2-yl)indazole

Molecular Formula

C12H12FN3O3

Molecular Weight

265.24 g/mol

InChI

InChI=1S/C12H12FN3O3/c13-9-6-10-8(5-11(9)16(17)18)7-14-15(10)12-3-1-2-4-19-12/h5-7,12H,1-4H2

InChI Key

GELPQAPYOHHGRN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)[N+](=O)[O-])F

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is an organic compound belonging to the indazole family, characterized by its unique structural features. The compound consists of an indazole core, which is a bicyclic structure formed by the fusion of a benzene ring and a pyrazole ring, with a fluorine atom at the 6-position and a nitro group at the 5-position. The presence of the tetrahydro-2H-pyran-2-yl substituent enhances its chemical diversity and potential biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique reactivity and interactions with biological systems .

The chemical reactivity of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be analyzed through various types of reactions:

Oxidation Reactions:

  • The indazole core can undergo oxidation, particularly at the nitrogen or carbon atoms, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions:

  • The nitro group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Substitution Reactions:

  • Nucleophilic substitution can occur, allowing for the introduction of various functional groups through reactions with amines or thiols .

The biological activity of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is attributed to its structural components, particularly the fluorine atom and the nitro group. These features may enhance its binding affinity to specific enzymes or receptors, potentially leading to various pharmacological effects. Preliminary studies suggest that compounds within this class exhibit anti-inflammatory and anticancer properties, although detailed studies on this specific compound are still limited .

The synthesis of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves several key steps:

  • Formation of the Indazole Core:
    • This can be achieved through cyclization reactions involving hydrazones and ortho-substituted nitrobenzenes under acidic conditions.
  • Introduction of the Fluorine Atom:
    • Electrophilic fluorination is commonly used to introduce the fluorine atom, often employing reagents such as Selectfluor.
  • Attachment of the Tetrahydro-2H-pyran-2-yl Group:
    • This step involves reacting the indazole derivative with tetrahydro-2H-pyran-2-yl chloride in the presence of a base like potassium carbonate .

6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Agrochemicals: Its properties may also be explored for use in agricultural applications, potentially as a pesticide or herbicide .

Interaction studies involving 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole focus on its binding affinity to various biological targets. Preliminary investigations indicate that this compound may interact with specific enzymes involved in metabolic pathways, influencing their activity. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-y)-1H-indazole. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-1H-indazoleLacks tetrahydro groupSimpler structure; less complex reactivity
1-(Tetrahydro-2H-pyran-2-y)-1H-indazoleLacks fluorine atomMay exhibit different biological activity
5-Fluoro-1-(tetrahydro-2H-pyran-2-y)-3-(trifluoromethyl)-1H-indazoleContains trifluoromethyl groupIncreased lipophilicity; altered pharmacokinetics

Uniqueness:
The unique combination of both the fluorine atom and the tetrahydro-2H-pyran substituent in 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-y)-1H-indazole contributes to its distinct chemical properties and potential biological activities compared to similar compounds .

This article provides an overview of the compound's characteristics, synthesis methods, potential applications, and comparisons with similar compounds, highlighting its significance in research and development. Further studies are essential to fully understand its biological implications and commercial viability.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

265.08626942 g/mol

Monoisotopic Mass

265.08626942 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-11-2024

Explore Compound Types